molecular formula C12H18O2 B13945576 6-(2-Furyl)-6-methyl-2-heptanone CAS No. 51595-87-0

6-(2-Furyl)-6-methyl-2-heptanone

Cat. No.: B13945576
CAS No.: 51595-87-0
M. Wt: 194.27 g/mol
InChI Key: QCPZQFFDLABXTP-UHFFFAOYSA-N
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Description

6-(2-Furyl)-6-methyl-2-heptanone is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a furan ring attached to a heptanone chain. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Furyl)-6-methyl-2-heptanone typically involves the reaction of furfural with appropriate reagents under controlled conditions. One common method includes the use of propargyl alcohols treated with MHMDS (M=Na, K), B2(pin)2, an acid chloride, and a palladium/copper co-catalyst system . This reaction cascade involves trans-diboration, regioselective acylation, cyclization, and dehydration to yield the desired furan derivative.

Industrial Production Methods: Industrial production of furans, including this compound, often employs catalytic processes that are environmentally friendly and adhere to the principles of green chemistry. Catalysis by gold, silver, rhodium, and palladium salts is commonly used . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Furyl)-6-methyl-2-heptanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted furans depending on the reagent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2-Furyl)-6-methyl-2-heptanone involves its interaction with specific molecular targets. For instance, in antifungal applications, it disrupts the membrane integrity of fungal cells, leading to cell death . The compound’s furan ring is crucial for its biological activity, allowing it to interact with enzymes and other proteins effectively.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific heptanone chain, which imparts distinct chemical properties and reactivity compared to other furan derivatives. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry.

Properties

CAS No.

51595-87-0

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

6-(furan-2-yl)-6-methylheptan-2-one

InChI

InChI=1S/C12H18O2/c1-10(13)6-4-8-12(2,3)11-7-5-9-14-11/h5,7,9H,4,6,8H2,1-3H3

InChI Key

QCPZQFFDLABXTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(C)(C)C1=CC=CO1

Origin of Product

United States

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